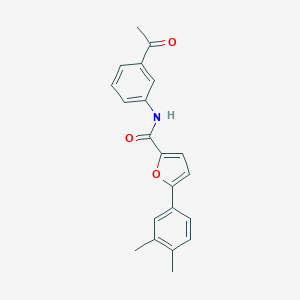
2-(2-chlorophenoxy)-N-quinolin-8-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenoxy)-N-quinolin-8-ylacetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as CQ and has been found to have a range of biochemical and physiological effects that make it a valuable tool for studying various biological processes.
Aplicaciones Científicas De Investigación
CQ has been used in a variety of scientific research applications, including as a fluorescent probe for imaging lysosomes and autophagosomes in living cells. It has also been used as a tool for studying the mechanisms of autophagy and apoptosis. In addition, CQ has been studied for its potential use in cancer therapy, as it has been found to sensitize cancer cells to chemotherapy and radiation therapy.
Mecanismo De Acción
CQ works by inhibiting the lysosomal degradation of autophagosomes, which leads to the accumulation of autophagic vacuoles in the cytoplasm. This accumulation can trigger cell death pathways, including apoptosis and necrosis. CQ has also been found to inhibit the activity of certain enzymes, including DNA topoisomerase and histone deacetylases, which may contribute to its anticancer effects.
Biochemical and Physiological Effects:
CQ has been found to have a range of biochemical and physiological effects, including the inhibition of autophagy, the induction of apoptosis, and the inhibition of cancer cell proliferation. It has also been shown to have anti-inflammatory effects and to modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CQ in lab experiments is its ability to selectively target lysosomes and autophagosomes, which makes it a valuable tool for studying these cellular processes. However, CQ can also have off-target effects, which can complicate data interpretation. In addition, the use of CQ in animal studies can be limited by its toxicity and potential side effects.
Direcciones Futuras
There are several potential future directions for research on CQ, including the development of more selective lysosomal inhibitors and the investigation of its potential use in combination with other anticancer therapies. In addition, further studies are needed to fully understand the mechanisms of action of CQ and its effects on different cell types and physiological systems.
Métodos De Síntesis
The synthesis of CQ involves several steps, starting with the reaction of 2-chlorophenol with 2-chloroacetyl chloride to form 2-(2-chlorophenoxy)acetophenone. This intermediate is then reacted with quinoline-8-amine to form the final product, 2-(2-chlorophenoxy)-N-quinolin-8-ylacetamide. The purity of the final product can be improved through recrystallization and purification techniques.
Propiedades
Fórmula molecular |
C17H13ClN2O2 |
|---|---|
Peso molecular |
312.7 g/mol |
Nombre IUPAC |
2-(2-chlorophenoxy)-N-quinolin-8-ylacetamide |
InChI |
InChI=1S/C17H13ClN2O2/c18-13-7-1-2-9-15(13)22-11-16(21)20-14-8-3-5-12-6-4-10-19-17(12)14/h1-10H,11H2,(H,20,21) |
Clave InChI |
SWKQAMBUYCILDS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=CC3=C2N=CC=C3)Cl |
SMILES canónico |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=CC3=C2N=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B244294.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-propoxybenzamide](/img/structure/B244295.png)
![3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244297.png)
![N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244300.png)
![2,6-dimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244302.png)
![5-chloro-2-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244303.png)
![3-butoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244304.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244307.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B244309.png)
![3-fluoro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244311.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B244312.png)
![3-methoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B244314.png)

![2-(4-methoxyphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244318.png)